molecular formula C8H13N3O2S B13804477 4-Amino-N-MethylbenzenemethaneSulphomamide

4-Amino-N-MethylbenzenemethaneSulphomamide

Cat. No.: B13804477
M. Wt: 215.28 g/mol
InChI Key: BZDLNLZKVYBSIJ-UHFFFAOYSA-N
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Description

4-Amino-N-MethylbenzenemethaneSulphomamide is a chemical compound with the molecular formula C8H12N2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methyl group, and a sulphonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-MethylbenzenemethaneSulphomamide typically involves the reaction of 4-nitrobenzenemethane sulphonamide with methylamine. The reaction is carried out under controlled conditions, usually involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The process often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-MethylbenzenemethaneSulphomamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulphonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulphonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Amino-N-MethylbenzenemethaneSulphomamide is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-MethylbenzenemethaneSulphomamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulphonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-Methylbenzenesulfonamide
  • 4-Amino-N-Methylbenzenemethanesulfonamide
  • 4-Amino-N-Methylbenzenesulfonamide

Uniqueness

4-Amino-N-MethylbenzenemethaneSulphomamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-amino-1-methyl-2-[methyl(sulfamoyl)amino]benzene

InChI

InChI=1S/C8H13N3O2S/c1-6-3-4-7(9)5-8(6)11(2)14(10,12)13/h3-5H,9H2,1-2H3,(H2,10,12,13)

InChI Key

BZDLNLZKVYBSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)N(C)S(=O)(=O)N

Origin of Product

United States

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